molecular formula C19H16Cl2N2O2 B11681783 4-(2,4-dichlorophenyl)-6-methyl-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

4-(2,4-dichlorophenyl)-6-methyl-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

Cat. No.: B11681783
M. Wt: 375.2 g/mol
InChI Key: DBCQRZTZYFFHEG-UHFFFAOYSA-N
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Description

4-(2,4-Dichlorophenyl)-6-methyl-9-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline is a complex organic compound belonging to the quinoline family. Quinolines are nitrogen-containing bicyclic compounds that are widely found in nature and have significant applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dichlorophenyl)-6-methyl-9-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde or ketone, can be adapted to synthesize this compound . The reaction typically requires acidic or basic catalysts and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, can be employed to introduce the dichlorophenyl group . Additionally, green chemistry approaches, such as the use of ionic liquids or microwave irradiation, can be explored to enhance the efficiency and sustainability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dichlorophenyl)-6-methyl-9-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols, basic conditions.

    Cyclization: Acidic or basic catalysts, elevated temperatures.

Major Products

    Reduction: Formation of 4-(2,4-dichlorophenyl)-6-methyl-9-amino-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline.

    Substitution: Formation of derivatives with various substituents replacing the chlorine atoms.

Mechanism of Action

Properties

Molecular Formula

C19H16Cl2N2O2

Molecular Weight

375.2 g/mol

IUPAC Name

4-(2,4-dichlorophenyl)-6-methyl-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

InChI

InChI=1S/C19H16Cl2N2O2/c1-10-5-8-16(23(24)25)17-12-3-2-4-13(12)19(22-18(10)17)14-7-6-11(20)9-15(14)21/h2-3,5-9,12-13,19,22H,4H2,1H3

InChI Key

DBCQRZTZYFFHEG-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)[N+](=O)[O-])C3C=CCC3C(N2)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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